6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of the iodine atom into the pyridine ring.
Methoxylation: Addition of methoxy groups (-OCH3) to the pyridine ring.
Trifluoromethylation: Introduction of trifluoromethyl groups (-CF3) using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification steps like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Replacement of iodine with other functional groups.
Oxidation and Reduction: Alteration of oxidation states of the compound.
Coupling Reactions: Formation of carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methoxy groups can enhance the compound’s binding affinity and specificity, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the iodine atom.
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine: Lacks the trifluoromethoxy group.
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the methoxy group.
Uniqueness
6-Iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4F6INO2 |
---|---|
Molecular Weight |
387.02 g/mol |
IUPAC Name |
6-iodo-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO2/c1-17-6-5(7(9,10)11)3(2-4(15)16-6)18-8(12,13)14/h2H,1H3 |
InChI Key |
XMIFOFGZUKFREC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)I)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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